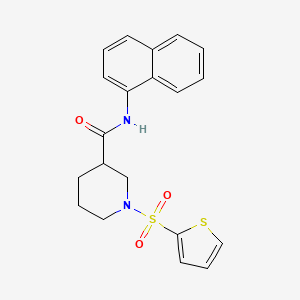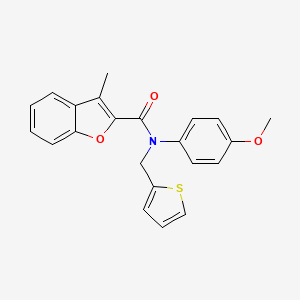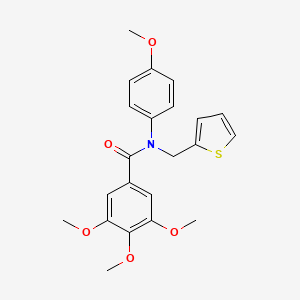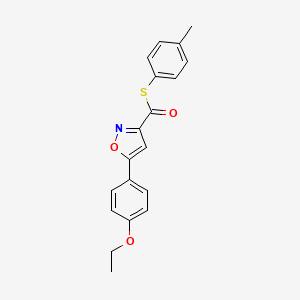
N-(naphthalen-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a naphthalene ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Thiophene Sulfonyl Group: Thiophene is sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The naphthalene derivative, thiophene sulfonyl group, and piperidine ring are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Halogenated derivatives, amine derivatives.
Applications De Recherche Scientifique
N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting specific responses.
Comparaison Avec Des Composés Similaires
N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.
N-(NAPHTHALEN-2-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a different position of the naphthalene ring.
Uniqueness: N-(NAPHTHALEN-1-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C20H20N2O3S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3S2/c23-20(21-18-10-3-7-15-6-1-2-9-17(15)18)16-8-4-12-22(14-16)27(24,25)19-11-5-13-26-19/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,21,23) |
Clé InChI |
GFCKTRMSEYNSGS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(propylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11342756.png)



![(4-Benzylpiperidin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11342779.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11342782.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11342785.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11342790.png)
![4-amino-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11342792.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11342796.png)
![7-(4-fluorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342808.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide](/img/structure/B11342809.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11342813.png)

